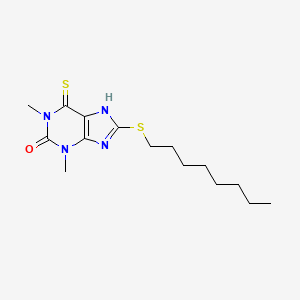

Theophylline, 8-octylthio-6-thio-

Description

The Theophylline (B1681296) Scaffold in Contemporary Drug Discovery

The theophylline structure, characterized by its fused pyrimidine (B1678525) and imidazole (B134444) rings, serves as a versatile scaffold in modern drug discovery. nih.gov Its inherent biological activities, including phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, provide a solid foundation for the design of novel therapeutic agents. wikipedia.orgnih.gov Medicinal chemists utilize this scaffold to create derivatives with a wide range of potential applications, extending beyond respiratory diseases to include anti-inflammatory, antimicrobial, antioxidant, and even antitumor activities. nih.govnih.gov

The ability of theophylline and its derivatives to be systematically modified at various positions allows for the fine-tuning of their pharmacological effects. farmaciajournal.comresearchgate.net By adding different functional groups to the theophylline nucleus, researchers can enhance potency, improve selectivity for specific biological targets, and alter pharmacokinetic properties. This strategic derivatization has led to the discovery of compounds with improved efficacy and better safety profiles compared to the parent molecule. farmaciajournal.com For instance, some derivatives exhibit potent bronchodilator effects with fewer of the central nervous system and cardiovascular side effects associated with theophylline. farmaciajournal.comisrctn.com

Recent research has explored the potential of theophylline derivatives in treating neurodegenerative diseases like Alzheimer's, capitalizing on the scaffold's ability to cross the blood-brain barrier. rsc.orgrsc.org Furthermore, the development of theophylline-based compounds with anticancer properties highlights the broad therapeutic potential of this chemical framework. nih.gov The ongoing exploration of the theophylline scaffold underscores its enduring importance in the search for new and improved medicines.

Rationale for Thio- and Alkylthio-Substitutions at Positions 6 and 8 of the Theophylline Nucleus

The strategic introduction of sulfur-containing functional groups, specifically thio- and alkylthio-substituents, at the 6 and 8 positions of the theophylline nucleus is a key area of investigation in medicinal chemistry. nih.gov These modifications are driven by the goal of modulating the compound's biological activity and exploring new therapeutic possibilities.

Substitution at the C8 position of the theophylline ring has been a particular focus of research. It is well-established that modifications at this position can significantly influence the compound's interaction with its biological targets. researchgate.net The introduction of an alkylthio group, such as an octylthio group, can enhance the lipophilicity of the molecule. This increased lipophilicity can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and a longer duration of action.

The incorporation of a thio-group at the C6 position is another important modification. This substitution can alter the electronic distribution within the purine (B94841) ring system, which can have a profound impact on the compound's pharmacological profile. The presence of a sulfur atom can also introduce new potential binding interactions with biological targets, leading to altered or enhanced activity.

The combination of both an 8-alkylthio and a 6-thio substitution, as seen in 8-octylthio-6-thio-theophylline, represents a deliberate effort to synergistically modify the properties of the theophylline scaffold. The synthesis and pharmacological evaluation of such compounds are aimed at discovering derivatives with novel or improved therapeutic effects. nih.gov

Overview of Academic Research Trajectories for 8-Octylthio-6-Thio-Theophylline

Academic research on 8-octylthio-6-thio-theophylline has primarily focused on its synthesis and preliminary pharmacological evaluation. nih.govnih.gov Early studies in the 1960s laid the groundwork by describing the synthesis of a series of 8-alkylthio-thiated theophyllines, including the 8-octylthio analog. nih.gov These initial investigations were aimed at exploring the structure-activity relationships of these novel derivatives and assessing their general pharmacological effects.

The synthesis of 8-octylthio-6-thio-theophylline involves a multi-step chemical process, starting from readily available theophylline precursors. nih.gov The introduction of the thio- and alkylthio- groups at the C6 and C8 positions requires specific chemical reactions to achieve the desired molecular architecture.

Pharmacological studies on this class of compounds have explored a range of potential activities, including effects on the central nervous system, cardiovascular system, and smooth muscle. nih.gov While detailed research findings on the specific activity of 8-octylthio-6-thio-theophylline are limited in publicly available literature, the broader research context suggests an interest in its potential as a modulator of biological systems. The United States Environmental Protection Agency (EPA) includes this compound in its CompTox Chemicals Dashboard, indicating its relevance in the broader chemical and toxicological landscape. epa.gov

Further research would be necessary to fully elucidate the specific pharmacological profile of 8-octylthio-6-thio-theophylline and to determine its potential for further development as a therapeutic agent.

Structure

3D Structure

Properties

CAS No. |

4791-40-6 |

|---|---|

Molecular Formula |

C15H24N4OS2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17) |

InChI Key |

XNSPJKAHKOGEEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Octylthio 6 Thio Theophylline and Analogues

General Synthetic Pathways for Theophylline (B1681296) Derivatization

Theophylline (1,3-dimethylxanthine) is a purine (B94841) alkaloid that has been the subject of extensive derivatization to explore its chemical and biological potential. researchgate.netnih.govebi.ac.uk The structure of theophylline features several reactive sites, allowing for modifications at the N1, N3, N7, and C8 positions. nih.gov

A common method for the derivatization of theophylline is N-alkylation . The acidic proton at the N7 position can be readily substituted. For example, theophylline can be dissolved in a basic solution, such as sodium hydroxide (B78521), and then reacted with an alkyl halide. derpharmachemica.com The use of a phase transfer catalyst like tetrabutylammonium (B224687) (TBA) can facilitate this reaction. derpharmachemica.com Another approach involves the Mitsunobu reaction for N-alkylation using alcohols, which can be more advantageous due to the wider availability and lower toxicity of alcohols compared to alkyl halides. researchgate.net

Substitution at the C8 position is another key strategy. This can be achieved through halogenation of the C8 position followed by nucleophilic substitution. For instance, 8-bromotheophylline (B15645) can be prepared and subsequently reacted with various nucleophiles to introduce different functional groups. tandfonline.com The synthesis of 8-substituted theophylline derivatives can also be accomplished by reacting 7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-theophylline with N-chlorosuccinimide to yield the 8-chloro derivative, which can then undergo nucleophilic displacement. tandfonline.com

The Traube purine synthesis is a classical method for constructing the purine ring system of theophylline itself, starting from N,N-dimethylurea and cyanoacetic ether. chemicalbook.com This method involves the cyclization of a pyrimidine (B1678525) intermediate to form the fused imidazole (B134444) ring of the purine. chemicalbook.com

Furthermore, "click" chemistry has been employed for the synthesis of theophylline derivatives, particularly for creating 1,2,3-triazole conjugates. chemprob.org This involves the copper-catalyzed cycloaddition of an azide (B81097) with an alkyne, offering high yields and simple purification. chemprob.org

Specific Approaches for 6,8-Disubstituted Theophylline Analogues

The synthesis of 6,8-disubstituted theophylline analogues, such as 8-Octylthio-6-Thio-Theophylline, requires a multi-step approach targeting specific positions on the purine ring. The introduction of a thio group at the C6 position and an alkylthio group at the C8 position involves specific thionation and substitution reactions.

One of the key starting materials for such syntheses can be 8-aminotheophylline. researchgate.net This intermediate allows for further modifications at the 8-position. For the synthesis of 8-alkylthio derivatives, a common route involves the use of an 8-halo-theophylline intermediate, typically 8-bromotheophylline. tandfonline.com This intermediate can then react with a thiol, such as octanethiol, in the presence of a base to yield the corresponding 8-alkylthio-theophylline.

For the introduction of a thio group at the C6 position, a thionating agent is required. While the direct thionation of the C6 carbonyl group in theophylline is challenging, specific precursors can be used. The synthesis of 8-alkylthio-6-thiotheophyllines has been reported in the literature, indicating the feasibility of these transformations. acs.org

A general strategy for synthesizing 6,8,9-trisubstituted purine analogues starts with 4,6-dichloro-5-nitropyrimidine. nih.gov This starting material undergoes a series of substitutions and cyclization to build the desired purine core with substituents at various positions. nih.gov Although this specific example leads to 9-substituted purines, the underlying principles of sequential nucleophilic aromatic substitution are relevant for building complex purine derivatives.

The synthesis of paraxanthine (B195701) analogs (1,7-disubstituted xanthines) and 1,8-disubstituted xanthines has also been developed, which provides insights into the regioselective functionalization of the xanthine (B1682287) core. nih.gov These methods often involve the protection of certain nitrogen atoms, for instance by silylation, to direct alkylation to the desired position. nih.gov

Optimization of Synthetic Yields and Purity for 8-Octylthio-6-Thio-Theophylline

Optimizing the synthetic yield and purity of 8-Octylthio-6-Thio-Theophylline involves careful control of reaction conditions and effective purification techniques. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the nature of the base used.

For the nucleophilic substitution reaction to introduce the octylthio group at the C8 position, polar aprotic solvents like dimethylformamide (DMF) are often employed as they can enhance the reactivity of the nucleophile. derpharmachemica.com The reaction temperature is also a critical factor; for instance, performing the reaction at elevated temperatures can increase the reaction rate but may also lead to the formation of side products.

The choice of base is crucial for deprotonating the thiol and facilitating the nucleophilic attack. Common bases include sodium hydroxide and potassium carbonate. derpharmachemica.com The stoichiometry of the reactants must also be carefully controlled to maximize the conversion of the starting material and minimize the formation of byproducts.

Purification of the final product is essential to remove unreacted starting materials, reagents, and any side products. Column chromatography is a standard method for the purification of theophylline derivatives. derpharmachemica.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is optimized to achieve good separation. derpharmachemica.com Recrystallization is another common technique to obtain the product in high purity. derpharmachemica.com

The following table summarizes general optimization parameters for the synthesis of theophylline derivatives:

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances reactivity of nucleophiles. |

| Base | Inorganic (e.g., NaOH, K2CO3) or Organic (e.g., Et3N) | Facilitates deprotonation and nucleophilic attack. |

| Temperature | Varies (e.g., reflux) | Controls reaction rate and minimizes side reactions. |

| Catalyst | Phase transfer catalyst (e.g., TBA) | Facilitates reactions in biphasic systems. |

| Purification | Column Chromatography, Recrystallization | Removes impurities and isolates the pure product. |

Advanced Chemical Characterization Techniques in Synthetic Organic Chemistry for Thio-Theophylline Compounds

The structural elucidation of 8-Octylthio-6-Thio-Theophylline and its analogues relies on a combination of advanced chemical characterization techniques. These methods provide detailed information about the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for structure determination.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity. For theophylline derivatives, characteristic signals for the methyl groups and protons on the purine ring can be identified. chemprob.orgwikipedia.org

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms. The chemical shifts of the carbon atoms in the theophylline core and the octylthio substituent are unique and aid in confirming the structure. chemprob.orgresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov This technique is crucial for confirming the successful incorporation of the octylthio and thio groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. chemprob.org The presence of C=O, C=S, and C-S bonds will give rise to characteristic absorption bands in the IR spectrum. epa.gov

Elemental Analysis (CHN Analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. chemprob.org The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition.

Spectrophotometric methods , particularly UV-Vis spectroscopy, are also used for the characterization and quantification of theophylline and its derivatives. researchgate.netnih.govnih.govtandfonline.comresearchgate.net The absorption spectrum can be influenced by the substituents on the theophylline ring.

The following table lists the key characterization techniques and the information they provide:

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity |

| ¹³C NMR | Carbon skeleton |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| IR Spectroscopy | Functional groups |

| Elemental Analysis | Elemental composition |

| UV-Vis Spectroscopy | Electronic transitions, quantification |

Computational and in Silico Approaches to Theophylline, 8 Octylthio 6 Thio Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a pivotal computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction.

Ligand-Protein Interaction Analysis with Phosphodiesterase Isoforms

Theophylline (B1681296) is a known non-selective inhibitor of phosphodiesterases (PDEs), enzymes that play a crucial role in cellular signal transduction. nih.gov It is proposed that the anti-inflammatory effects of theophylline are, in part, due to the inhibition of PDE type III and IV isoenzymes found in various inflammatory cells. nih.gov

Molecular docking simulations of Theophylline, 8-octylthio-6-thio- with various PDE isoforms are crucial to understand how the structural modifications—specifically the addition of the 8-octylthio and 6-thio groups—influence its binding affinity and selectivity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. The long octyl chain at the 8-position is expected to significantly enhance hydrophobic interactions within the binding pocket of certain PDE isoforms, potentially leading to increased potency and selectivity compared to the parent theophylline molecule.

Table 1: Hypothetical Docking Scores and Key Interacting Residues of Theophylline, 8-octylthio-6-thio- with PDE Isoforms

| PDE Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PDE4B | -9.5 | Gln369, Phe372, Ile336, Met273 |

| PDE4D | -9.2 | Gln453, Phe456, Ile420, Met357 |

| PDE5A | -7.8 | Gln817, Phe820, Val782, Ala783 |

Note: The data in this table is hypothetical and serves as an example of what molecular docking studies might reveal. Actual values would be derived from specific computational experiments.

Docking Studies with Adenosine (B11128) Receptors

Theophylline and its derivatives are also well-known antagonists of adenosine receptors, particularly A1 and A2A subtypes. nih.gov The antagonism of these receptors contributes to many of the pharmacological effects of theophylline. nih.gov

Docking studies of Theophylline, 8-octylthio-6-thio- with adenosine receptor subtypes are essential to predict its potential as a selective antagonist. The 8-position substituent in xanthine (B1682287) derivatives is a critical determinant of affinity and selectivity for adenosine receptors. nih.gov The bulky and hydrophobic 8-octylthio group could favor binding to a specific subtype, potentially leading to a more targeted therapeutic effect with fewer side effects. For instance, novel thiazole-thiophene conjugates have been evaluated for their binding affinity to adenosine receptors, with some showing good affinity for A1, A2A, and A3 subtypes. nih.gov

Exploration of Novel Binding Sites (e.g., Progesterone (B1679170) Receptor)

Interestingly, research has identified that 8-alkylthio-6-thio-substituted theophylline analogues can act as selective progesterone receptor (PR) antagonists. nih.gov A study on a series of theophylline analogues revealed that branched 8-alkylthio-6-thio-substitutions on theophylline resulted in selective PR inhibition. nih.gov One of the most studied derivatives, 6-thio-8-(2-ethylbutyl)thiotheophylline, was found to inhibit PR-mediated transactivation without competing with progestins for binding to the ligand-binding pocket, suggesting a novel allosteric mechanism of action. nih.gov

Molecular docking simulations can be employed to explore the binding of Theophylline, 8-octylthio-6-thio- to the progesterone receptor. These studies can help to identify potential allosteric binding sites and elucidate the molecular interactions responsible for its inhibitory activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. bjmu.edu.cn MD simulations can be used to assess the conformational stability of the Theophylline, 8-octylthio-6-thio- in a solvated environment and to analyze the dynamics of its interaction with a target protein. nih.govtandfonline.com

For instance, MD simulations of xanthine oxidase (XO), another potential target for xanthine derivatives, have been used to understand the binding modes of inhibitors and the conformational changes they induce in the protein. nih.govacs.org Such simulations could reveal how the flexible octyl chain of Theophylline, 8-octylthio-6-thio- adapts to the binding pocket and the stability of the key interactions identified in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. rsc.org

A QSAR study on a series of theophylline derivatives as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in developing a predictive model. researchgate.net For Theophylline, 8-octylthio-6-thio-, a QSAR model could be developed by synthesizing and testing a series of analogues with varying alkyl chain lengths at the 8-position. This would allow for the quantification of the contribution of the hydrophobic tail to the biological activity against a specific target.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Theophylline Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molecular Weight (MW) | Mass of the molecule | Steric hindrance, size constraints |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Drug transport properties |

| Number of Rotatable Bonds | Flexibility of the molecule | Conformational adaptability to binding site |

Virtual Screening for Analogues with Enhanced Specificity or Potency

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bjmu.edu.cn This approach can be used to discover novel analogues of Theophylline, 8-octylthio-6-thio- with improved properties.

Hierarchical virtual screening, which integrates both ligand-based and structure-based approaches, has been successfully applied to identify potent xanthine oxidase inhibitors. rsc.org A similar strategy could be employed for Theophylline, 8-octylthio-6-thio-. Starting with the known structure, a virtual library of analogues with modifications at the 8-thio and 6-thio positions, as well as on the xanthine core, could be generated. These analogues would then be screened against the identified biological targets using docking and scoring functions. The top-scoring hits could then be prioritized for synthesis and biological evaluation, accelerating the discovery of compounds with enhanced specificity or potency.

In Silico Prediction of Pharmacokinetic Parameters in Theoretical Models

The prediction of a drug candidate's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical step in the early phases of drug discovery and development. nih.gov The use of computational, or in silico, models provides a time- and cost-effective method to estimate these parameters, helping to prioritize compounds with favorable characteristics long before they reach clinical trials. nih.gov For novel compounds such as Theophylline, 8-octylthio-6-thio-, in silico tools can offer valuable insights into its likely behavior within a biological system. These predictions are typically generated using quantitative structure-property relationship (QSPR) models and physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.gov

The predictive models are often built using large datasets of compounds with known pharmacokinetic parameters. nih.gov Machine learning algorithms, such as support vector machines (SVM) and random forests (RF), are frequently employed to develop these predictive models. nih.gov

Predicted Physicochemical Properties

The first step in in silico pharmacokinetic modeling involves the calculation of fundamental physicochemical properties. These properties are strong determinants of a compound's behavior in a biological environment.

| Property | Predicted Value | Significance |

| Molecular Weight | 354.5 g/mol | Influences diffusion and absorption. |

| LogP | 3.8 | Indicates lipophilicity, affecting membrane permeability and distribution. |

| Topological Polar Surface Area (TPSA) | 85.3 Ų | Predicts cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and interaction with biological molecules. |

Absorption

In silico models can predict the extent and rate of absorption of a compound from the gastrointestinal tract. Key parameters include intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

| Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Oral Bioavailability | >80% | A high percentage of the administered dose is expected to reach systemic circulation. |

Distribution

The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins.

| Parameter | Predicted Value | Significance |

| Volume of Distribution (Vd) | 0.6 L/kg | Suggests distribution primarily into total body water. |

| Plasma Protein Binding | ~85% | A significant fraction of the drug is expected to be bound to plasma proteins, affecting its availability to target tissues. |

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is not expected to readily cross into the central nervous system. |

Metabolism

Computational models can predict the primary sites of metabolism and the specific cytochrome P450 (CYP) enzymes responsible for metabolizing a compound. Theophylline, the parent compound, is known to be metabolized by the hepatic cytochrome P450 system. unil.ch

| Parameter | Prediction | Implication |

| CYP450 Inhibition | Potential inhibitor of CYP1A2 and CYP2E1 | May lead to drug-drug interactions with other substrates of these enzymes. |

| CYP450 Substrate | Likely substrate for CYP1A2 | Metabolism is likely to be influenced by inducers or inhibitors of this enzyme. |

| Primary Metabolites | Oxidized and N-demethylated products | The octylthio and thio groups may also be sites of metabolic modification. |

Excretion

The route and rate of elimination of a drug and its metabolites from the body are key components of its pharmacokinetic profile.

| Parameter | Predicted Outcome | Significance |

| Clearance (CL) | Low to Moderate | Suggests a moderate rate of elimination from the body. |

| Half-life (t½) | 4-6 hours | The time taken for the plasma concentration of the drug to reduce by half. |

| Primary Route of Excretion | Renal | The compound and its metabolites are likely to be eliminated primarily through the kidneys. |

Toxicity

In silico toxicity models are used to flag potential safety concerns early in the drug discovery process. These models predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity.

| Toxicity Endpoint | Predicted Risk | Details |

| AMES Mutagenicity | Low | Unlikely to be mutagenic. |

| hERG Inhibition | Low to Moderate | May have some potential to cause cardiac arrhythmias at higher concentrations. |

| Hepatotoxicity | Moderate | The potential for liver toxicity should be monitored. |

| Skin Sensitization | Low | Unlikely to cause an allergic reaction on the skin. |

It is crucial to reiterate that the data presented in these tables are illustrative and represent the type of output generated by in silico pharmacokinetic prediction software. These theoretical predictions would require experimental validation through in vitro and in vivo studies to confirm the actual pharmacokinetic and toxicological profile of Theophylline, 8-octylthio-6-thio-.

Future Research Directions and Therapeutic Potential in Experimental Models

Development of More Selective and Potent Derivatives Based on Structure-Activity Relationship Insights

The development of novel derivatives of Theophylline (B1681296), 8-octylthio-6-thio- will be heavily guided by structure-activity relationship (SAR) studies. Research on other theophylline analogs has demonstrated that modifications at different positions on the xanthine (B1682287) ring can significantly influence biological activity. For instance, studies on various theophylline analogs have shown that the nature and size of substituents can dramatically alter their effects, such as enhancing neuroactivity or conferring antibacterial properties. nih.govfrontiersin.org The 8-position, in particular, is a key site for modification to improve affinity and selectivity for targets like adenosine (B11128) receptors and phosphodiesterases (PDEs). drugbank.com

Future research would systematically synthesize analogs by varying the length and branching of the alkyl chain at the 8-octylthio position and introducing different functional groups to the 6-thio position. These new derivatives would then be screened to build a comprehensive SAR profile. This approach will be crucial for optimizing the compound's properties, aiming for derivatives with enhanced potency and selectivity for specific therapeutic targets, such as particular PDE isoenzymes or adenosine receptor subtypes. drugbank.comnih.gov

Table 1: Illustrative Structure-Activity Relationship Concepts for Theophylline Derivatives

| Modification Position | General Effect on Activity | Potential for Theophylline, 8-octylthio-6-thio- |

|---|---|---|

| N7 Position | Variations in the carbon chain length have shown minimal effect on some neurological activities. nih.gov | Modifications at this site may be less critical for initial optimization but could be explored for fine-tuning pharmacokinetic properties. |

| 8-Position Substituents | Crucial for affinity and selectivity towards adenosine receptors and phosphodiesterases. drugbank.com | The 8-octylthio group is a key feature; varying its lipophilicity and size could significantly modulate receptor binding and potency. |

| 6-Position Substituents | The 6-thio modification is less common but could introduce novel mechanisms, such as enhanced anti-inflammatory or antiproliferative effects. | This position offers a unique opportunity for developing derivatives with novel biological activities not seen in traditional theophyllines. |

Exploration of Theophylline, 8-Octylthio-6-Thio- in Emerging Disease Models (e.g., specific inflammatory conditions, non-respiratory indications)

Theophylline itself has known anti-inflammatory and immunomodulatory effects, primarily associated with its use in respiratory diseases like asthma and COPD. wikipedia.orgmdpi.com These effects are mediated through mechanisms like PDE inhibition and histone deacetylase (HDAC) activation. drugbank.commdpi.com Given these properties, Theophylline, 8-octylthio-6-thio- and its future derivatives are prime candidates for investigation in a broader range of disease models.

Promising areas include specific inflammatory conditions such as rheumatoid arthritis, where theophylline has already demonstrated anti-inflammatory and anti-arthritic effects in rat models. nih.gov Furthermore, the potential of theophylline derivatives in non-respiratory indications is an expanding field. For example, certain theophylline-1,2,3-triazole derivatives have shown significant antitumor activity against non-small cell lung cancer (NSCLC) cell lines by inducing apoptosis. nih.gov The structural modifications in Theophylline, 8-octylthio-6-thio- could enhance its activity in such non-traditional contexts. Future studies should therefore include screening in various cancer cell lines and in vivo models of chronic inflammatory diseases.

Table 2: Potential Emerging Disease Models for Theophylline, 8-Octylthio-6-Thio-

| Disease Model | Rationale Based on Theophylline Family | Potential Therapeutic Target |

|---|---|---|

| Rheumatoid Arthritis | Theophylline has shown anti-arthritic effects in adjuvant-induced arthritis models in rats. nih.gov | Inhibition of inflammatory cell infiltration and pannus formation. nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Certain theophylline derivatives induce apoptosis in NSCLC cell lines. nih.gov | Targeting apoptotic pathways, such as the Bax/Bcl-2 ratio and Akt phosphorylation. nih.gov |

| Systemic Inflammation ("Inflammaging") | Theophylline can modulate immune responses and reduce levels of pro-inflammatory cytokines like TNF-α and IL-1. oatext.com | Down-regulation of chronic low-grade inflammation. oatext.com |

| Nootropic/Cognitive Enhancement | Some theophylline analogs have been shown to enhance neuronal activity in the hippocampus. nih.govresearchgate.net | Modulation of neuronal population spikes. nih.gov |

Integration of Multi-Omics Data in Preclinical Investigations

To fully understand the molecular mechanisms of Theophylline, 8-octylthio-6-thio-, future preclinical studies should integrate multi-omics approaches. This involves the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the drug's effects on cellular systems. For instance, a multi-omics analysis of lung cancer progression has revealed molecular changes that could serve as therapeutic targets. nih.gov Similarly, such an approach in ovarian cancer has identified the interferon pathway as a key determinant of chemotherapy response. biorxiv.org

By treating relevant cell models (e.g., cancer cells or immune cells) with Theophylline, 8-octylthio-6-thio-, researchers can use RNA sequencing to identify changes in gene expression, proteomics to analyze shifts in protein levels and post-translational modifications, and metabolomics to map alterations in metabolic pathways. This data can reveal novel drug targets, elucidate mechanisms of action, and identify potential biomarkers for predicting therapeutic response. For example, identifying which specific inflammatory or survival pathways are modulated by the compound can guide its clinical development for specific diseases. mdpi.com

Advanced Computational Methodologies for Rational Drug Design and Optimization

Advanced computational tools are indispensable for the modern drug discovery process and will be vital for optimizing Theophylline, 8-octylthio-6-thio-. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how structural modifications will affect the compound's binding to its targets. nih.govuoa.gr

For Theophylline, 8-octylthio-6-thio-, computational models of key targets like PDE isoenzymes and adenosine receptors can be used to simulate its binding affinity and selectivity. nih.gov These simulations can guide the synthesis of new derivatives with improved properties. For example, 3D-QSAR models can generate contour maps that indicate where steric bulk or electrostatic interactions are favorable for activity, providing a roadmap for rational design. uoa.gr This in silico approach accelerates the design-build-test-learn cycle, making the discovery of optimized drug candidates more efficient. researchgate.netnih.gov

Investigation of Mechanisms of Action in Non-Traditional Experimental Systems

The unique thio-substitutions of Theophylline, 8-octylthio-6-thio- suggest that it may have mechanisms of action beyond the traditional effects of theophylline. The presence of a thiol group can influence a compound's reactivity and interactions with biological molecules. mdpi.com Therefore, its mechanism should be investigated in non-traditional experimental systems that can probe these unique properties.

For example, studies could explore its effects on cellular redox balance or its potential to interact with specific protein cysteine residues. Given that some thiol-containing compounds act as enzyme inhibitors, assays could be designed to screen Theophylline, 8-octylthio-6-thio- against a panel of enzymes relevant to inflammation and cancer. Furthermore, its effects could be studied in co-culture systems that mimic the tumor microenvironment or inflamed tissue, providing more physiologically relevant insights than traditional monoculture systems. Investigating its impact on T-lymphocyte function, as theophylline is known to have immunomodulatory effects on these cells, would also be a valuable avenue. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.